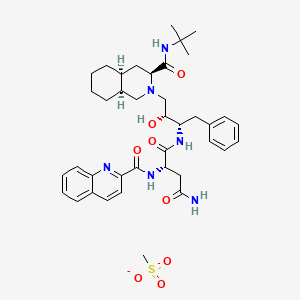
Sodium;4-(dipropylsulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-(dipropylsulfamoyl)benzoic acid, also known as probenecid sodium, is a compound with significant pharmacological and industrial applications. It is primarily known for its role as a uricosuric agent, which increases the excretion of uric acid in the urine, making it useful in the treatment of gout. The compound has a molecular formula of C13H18NNaO4S and a molecular weight of 307.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(dipropylsulfamoyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives followed by the introduction of dipropylamine groups. One common method includes:
Sulfonation: Benzoic acid is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with dipropylamine to form the dipropylsulfamoyl group.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using recrystallization or chromatography to achieve the desired purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;4-(dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in practical applications.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, sodium;4-(dipropylsulfamoyl)benzoic acid is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives. It serves as a building block for more complex molecules .
Biology
In biological research, the compound is used to study the transport of organic anions in cells. It inhibits the organic anion transporters, making it useful in experiments involving cellular uptake and excretion of various compounds .
Medicine
Medically, this compound is used to treat gout by increasing the excretion of uric acid. It is also used to prolong the action of certain antibiotics by inhibiting their renal excretion .
Industry
In the industrial sector, the compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Wirkmechanismus
The primary mechanism of action of sodium;4-(dipropylsulfamoyl)benzoic acid involves the inhibition of organic anion transporters in the kidneys. This inhibition reduces the reabsorption of uric acid, leading to increased excretion in the urine. The compound also affects the renal tubular secretion of various drugs, thereby increasing their plasma concentrations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfinpyrazone: Another uricosuric agent used to treat gout.
Benzbromarone: A potent uricosuric agent with a different mechanism of action.
Allopurinol: Reduces uric acid production rather than increasing its excretion.
Uniqueness
Sodium;4-(dipropylsulfamoyl)benzoic acid is unique in its dual role as a uricosuric agent and an inhibitor of renal tubular secretion of drugs. This dual functionality makes it particularly useful in combination therapies for gout and in enhancing the efficacy of certain antibiotics .
Eigenschaften
Molekularformel |
C13H19NNaO4S+ |
|---|---|
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
sodium;4-(dipropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;+1 |
InChI-Schlüssel |
QCCCFHDTBTUDEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
![2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)
![methylsulfonyl 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B11819994.png)

![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)
![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)
![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)
